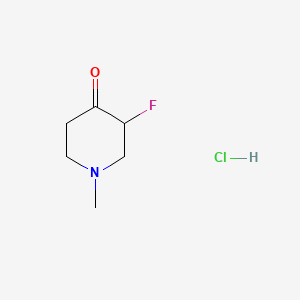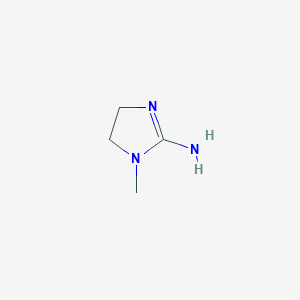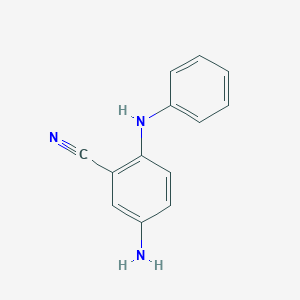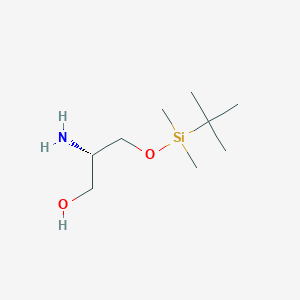
5-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole is an organic compound that belongs to the class of boronate esters. This compound is characterized by the presence of a benzodioxole ring and a dioxaborolane moiety. It is widely used in various fields of scientific research due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole typically involves the reaction of 1,3-benzodioxole with 4,5-dimethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction conditions often include heating the reaction mixture to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to obtain a high-purity product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
5-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronate ester to its corresponding alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronate ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. The reactions are usually performed in anhydrous solvents under inert atmosphere conditions.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield boronic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed .
Wissenschaftliche Forschungsanwendungen
5-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: It is employed in the development of fluorescent probes and sensors for detecting biological molecules and ions.
Medicine: The compound is investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 5-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole involves its ability to form stable complexes with various molecules. The boronate ester group can interact with diols, amines, and other nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various applications, such as the development of sensors and drug delivery systems. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A similar boronate ester with a simpler structure, often used in organic synthesis.
1,3-Benzodioxole: The parent compound of 5-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole, lacking the boronate ester group.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Another boronate ester with different substituents, used in various chemical applications.
Uniqueness
This compound is unique due to the combination of the benzodioxole ring and the dioxaborolane moiety. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in a wide range of scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
269409-76-9 |
|---|---|
Molekularformel |
C11H13BO4 |
Molekulargewicht |
220.03 g/mol |
IUPAC-Name |
2-(1,3-benzodioxol-5-yl)-4,5-dimethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H13BO4/c1-7-8(2)16-12(15-7)9-3-4-10-11(5-9)14-6-13-10/h3-5,7-8H,6H2,1-2H3 |
InChI-Schlüssel |
IKBPAJHZIOVPJN-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)C)C)C2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine dihydrochloride](/img/structure/B13899322.png)
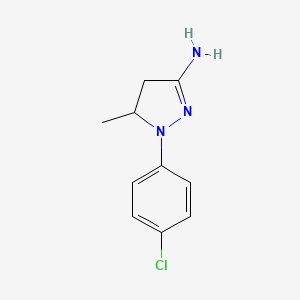
![6-[(4-methoxyphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13899345.png)


![2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde](/img/structure/B13899358.png)
![Tert-butyl 2-amino-6,7-dihydro-5H-pyrazolo[1,5-A]pyrimidine-4-carboxylate](/img/structure/B13899360.png)
